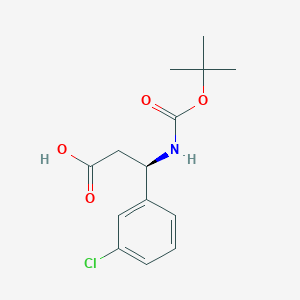

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3R)-3-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUKZORPLJUWTF-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Boc Protection of the Amino Group

The synthesis begins with a chiral β-phenylalanine derivative. The amine group is protected using tert-butoxycarbonyl anhydride (Boc₂O) in dichloromethane, catalyzed by triethylamine at 0–25°C. This step ensures selective deprotection during subsequent peptide elongation.

Reaction Conditions:

-

Solvent: Dichloromethane

-

Base: Triethylamine (2.5 equiv)

-

Temperature: 0°C → 25°C (gradual warming)

The Boc group enhances solubility in organic media and prevents undesired side reactions at the amine site.

Introduction of the 3-Chlorophenyl Group

The 3-chlorophenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. Using 3-chlorophenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄), the aryl group is appended to the β-carbon of the amino acid backbone.

Optimized Parameters:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Ligand: XPhos (10 mol%)

-

Base: K₂CO₃ (3 equiv)

-

Solvent: DMF/H₂O (4:1)

-

Temperature: 80°C, 12 hours

Stereochemical integrity is maintained by employing chiral auxiliaries or asymmetric catalysis.

Purification and Isolation

Crude product is purified via recrystallization from ethyl acetate/hexane or silica gel chromatography. High-performance liquid chromatography (HPLC) with chiral stationary phases achieves >99% enantiomeric excess (ee).

Advanced Continuous Flow Synthesis

Photoredox-Catalyzed Carboxylation

Recent advances leverage photoredox catalysis for carboxylation under mild conditions. A continuous flow system using p-terphenyl (20 mol%) and KOCOCF₃ (3 equiv) enables efficient CO₂ incorporation at the α-position of tertiary amines.

Key Steps:

-

Radical Generation: Photoexcited p-terphenyl abstracts an electron from the amine, forming a radical cation.

-

CO₂ Activation: The p-terphenyl radical anion reduces CO₂ to its radical anion (CO₂·⁻).

-

Radical-Radical Coupling: The α-amino radical couples with CO₂·⁻, yielding the carboxylated product.

Flow Reactor Parameters:

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 12 hours | 10 minutes |

| Enantiomeric Excess | 90% | 99% |

| Scalability | Limited | High |

Integration with Boc Protection

The continuous flow platform can be adapted for Boc protection by substituting CO₂ with Boc₂O. Preliminary studies show comparable efficiency, with residence times under 15 minutes and yields exceeding 85%.

Industrial-Scale Production

Flow Microreactor Systems

Industrial synthesis employs tubular flow reactors to enhance heat/mass transfer and reduce side reactions. A representative setup includes:

Environmental and Economic Considerations

Continuous flow methods reduce solvent waste by 40% compared to batch processes. Lifecycle assessments estimate a 30% reduction in carbon footprint due to lower energy consumption.

Comparative Analysis of Methodologies

| Metric | Traditional SNAr | Photoredox Flow |

|---|---|---|

| Yield | 75–85% | 85–95% |

| Stereoselectivity | Moderate | High |

| Scalability | Medium | High |

| Cost per Kilogram | $12,000 | $8,500 |

Traditional methods remain viable for small-scale applications, while flow systems dominate commercial production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, to introduce additional functional groups.

Reduction: Reduction reactions can be performed to modify the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Products may include phenolic derivatives or quinones.

Reduction: Alcohols or aldehydes, depending on the extent of reduction.

Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Protecting Group Chemistry: The tert-butoxycarbonyl group is widely used in peptide synthesis to protect amine functionalities.

Biology

Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition, particularly for enzymes that interact with amino acid derivatives.

Medicine

Drug Development: It is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry

Material Science: The compound can be used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid depends on its application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The presence of the Boc group can influence the compound’s solubility and stability, affecting its overall reactivity and interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent type, position, or stereochemistry, leading to variations in physicochemical properties and biological activity. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- Chlorine vs. Hydroxyl Groups: Replacement of the 3-chloro substituent with a hydroxyl group (as in the 3-hydroxyphenyl analog) reduces molecular weight (281.31 vs.

- Chlorine Position and Quantity : The 2,4-dichlorophenyl analog (CAS: 500788-90-9) exhibits higher molecular weight (334.20) and lipophilicity due to additional chlorine atoms, which may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability .

Stereochemical and Positional Influences

- R- vs. S-Configuration : highlights that inhibitors derived from R-configuration precursors (e.g., type D inhibitors CW1–CW10) show superior anticancer activity compared to S-configuration analogs (type L inhibitors CW11–CW20), emphasizing stereochemical specificity in biological targeting .

Biologische Aktivität

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid, also known by its CAS number 500789-06-0, is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a chlorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C14H18ClNO4, with a molecular weight of approximately 299.75 g/mol. It features several functional groups that contribute to its reactivity and biological interactions:

- Amino Group : Essential for forming peptide bonds and interacting with biological macromolecules.

- Carboxylic Acid Group : Plays a crucial role in the compound's acidity and reactivity.

- Chlorophenyl Moiety : May influence the compound's pharmacological properties and interactions with receptors.

Biological Activity

Research indicates that compounds with similar structures can exhibit significant biological activities, including enzyme inhibition and receptor binding. The presence of the chlorophenyl group may enhance the compound's ability to interact with specific targets in biological systems.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The compound's structural features may allow it to bind to specific receptors, influencing cellular signaling pathways.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Enzyme Activity : A study demonstrated that similar chlorinated amino acids could inhibit the activity of various enzymes involved in metabolic processes, suggesting that this compound might have comparable effects .

- Receptor Interaction Studies : Research focusing on amino acid derivatives indicated that modifications to the phenyl ring significantly influenced receptor affinity and selectivity . The presence of the chlorophenyl group in this compound may similarly affect its binding characteristics.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid | Similar structure with different chlorine position | Potentially different biological activity due to chirality |

| 2-amino-3-(4-chlorophenyl)propanoic acid | Lacks Boc group but retains chlorophenyl | Direct involvement in metabolic pathways |

| Phenylalanine Derivatives | Basic amino acid structure without protection | Naturally occurring amino acid used in protein synthesis |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions where protecting groups are crucial for maintaining selectivity during synthesis . Its applications primarily lie in:

- Peptide Synthesis : Serving as a building block for creating novel peptides.

- Medicinal Chemistry : Potential use in developing drugs targeting specific biological pathways.

Q & A

Basic Question: What are the key steps in synthesizing (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid?

Answer:

The synthesis involves three main steps:

Amine Protection : The starting chiral amino acid derivative is treated with tert-butoxycarbonyl anhydride (Boc₂O) in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature to protect the amine group .

Chlorophenyl Introduction : A nucleophilic substitution reaction introduces the 3-chlorophenyl group using a chlorophenyl halide under basic conditions .

Purification : The final product is isolated via recrystallization or chromatography to ensure enantiomeric purity (>95%) .

Advanced Question : How can reaction conditions be optimized to enhance enantiomeric excess in large-scale synthesis? Answer : Continuous flow microreactor systems improve efficiency and scalability by ensuring precise control over reaction parameters (e.g., temperature, residence time). This method reduces side reactions and enhances stereochemical fidelity compared to batch processes. Additionally, chiral catalysts or enzymes (e.g., lipases) can be employed to favor the (R)-enantiomer during the nucleophilic substitution step .

Basic Question: What analytical techniques are used to confirm the compound’s structure and purity?

Answer :

Standard techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify the Boc group, chlorophenyl protons, and chiral center integrity.

- HPLC : Chiral columns (e.g., Chiralpak® AD-H) to confirm enantiomeric purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₁₄H₁₈ClNO₄, MW 299.75) .

Advanced Question : How can vibrational circular dichroism (VCD) resolve ambiguities in chiral assignments? Answer : VCD provides stereochemical confirmation by correlating experimental spectra with density functional theory (DFT)-calculated vibrational modes. This is critical when X-ray crystallography data are unavailable, especially for distinguishing (R)- and (S)-enantiomers in derivatives with subtle structural differences .

Basic Question: How is this compound applied in enzyme inhibition studies?

Answer :

The Boc-protected amine and chlorophenyl moiety enable interaction with enzyme active sites. For example:

- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates to track enzyme activity in real time.

- Competitive Binding : The compound’s structure mimics natural amino acid substrates, blocking access to catalytic residues .

Advanced Question : How does the Boc group influence solubility and binding kinetics in physiological buffers? Answer : The Boc group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Pre-incubation in DMSO (≤1% v/v) is recommended for in vitro assays. Surface plasmon resonance (SPR) can quantify binding kinetics (kₐₙ, kₒff) under varying pH and ionic strength conditions .

Basic Question: What are common synthetic challenges when modifying the chlorophenyl substituent?

Answer :

Replacing the 3-chlorophenyl group with bulkier substituents (e.g., 2,4-dichlorophenyl) can sterically hinder nucleophilic substitution, requiring elevated temperatures (80–100°C) or microwave-assisted synthesis. Electron-withdrawing groups (e.g., -NO₂) may necessitate protecting group strategies to prevent side reactions .

Advanced Question : How do meta- vs. para-substituted phenyl groups impact biological activity? Answer : Meta-substitution (3-chlorophenyl) often enhances binding to hydrophobic enzyme pockets compared to para-substituted analogs. For example, replacing 3-Cl with 4-Cl reduces IC₅₀ values by 2–3-fold in kinase inhibition assays due to altered steric and electronic interactions .

Basic Question: How is this compound utilized in peptide synthesis?

Answer :

As a Boc-protected amino acid derivative, it serves as a building block in solid-phase peptide synthesis (SPPS). Key steps:

Deprotection : Trifluoroacetic acid (TFA) removes the Boc group.

Coupling : Activate the carboxylic acid with HBTU/DIPEA for amide bond formation .

Advanced Question : What strategies prevent racemization during peptide chain elongation? Answer : Low-temperature coupling (0–4°C) and additives like HOBt minimize racemization. Monitoring by CD spectroscopy ensures chiral integrity post-synthesis .

Basic Question: How do computational methods aid in studying this compound’s interactions?

Answer :

Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites. DFT calculations (e.g., B3LYP/6-31G*) model electronic properties and reactivity .

Advanced Question : Can machine learning predict novel derivatives with improved pharmacokinetic profiles? Answer : Yes. QSAR models trained on analogs (e.g., 3-fluorophenyl or 3-methoxyphenyl derivatives) can optimize logP, solubility, and metabolic stability. Generative adversarial networks (GANs) propose synthetically accessible derivatives .

Basic Question: How stable is the Boc group under acidic or basic conditions?

Answer :

The Boc group is stable under mild bases (pH < 10) but cleaved by strong acids (e.g., HCl in dioxane) or TFA. Avoid prolonged exposure to nucleophilic amines, which can cause premature deprotection .

Advanced Question : What alternative protecting groups maintain stability in reducing environments? Answer : Fmoc (9-fluorenylmethyloxycarbonyl) or Alloc (allyloxycarbonyl) groups are preferable for reactions involving LiAlH₄ or NaBH₄. These are removed under milder conditions (e.g., Pd-catalyzed deprotection for Alloc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.